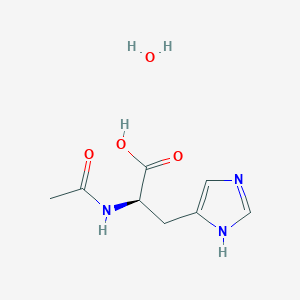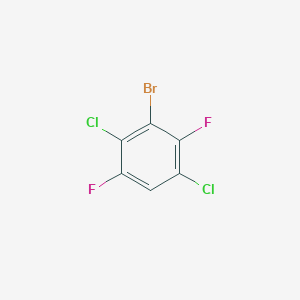
2,5-Dichloro-3,6-difluorobromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,6-difluorobromobenzene is an organic compound with the molecular formula C6H2BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-difluorobromobenzene typically involves halogenation reactions. One common method is the bromination of 2,5-dichloro-3,6-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-3,6-difluorobromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form less oxidized derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,6-difluorobromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3,6-difluorobromobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-difluorobenzene: Similar structure but lacks chlorine atoms.
1,2-Dibromo-4,5-difluorobenzene: Contains two bromine atoms instead of one.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains a carboxylic acid group instead of a bromine atom.
Uniqueness
2,5-Dichloro-3,6-difluorobromobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications requiring specific halogenated structures.
Eigenschaften
Molekularformel |
C6HBrCl2F2 |
|---|---|
Molekulargewicht |
261.88 g/mol |
IUPAC-Name |
3-bromo-1,4-dichloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-5(9)3(10)1-2(8)6(4)11/h1H |
InChI-Schlüssel |
PFXAAWFCDCVMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


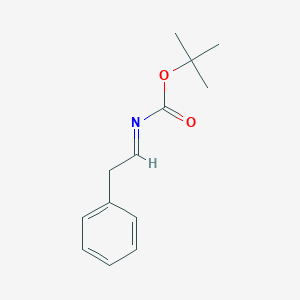
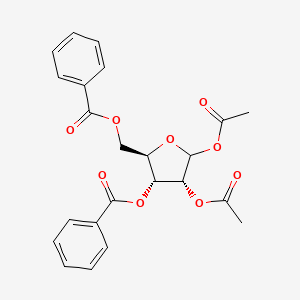

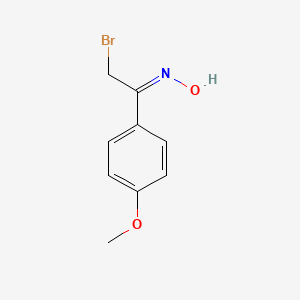
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
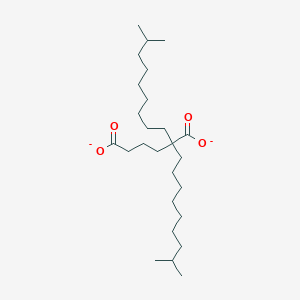
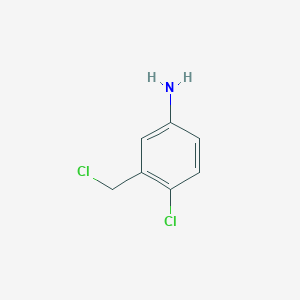
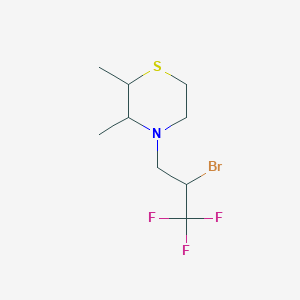
![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)

![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
